molecular formula C8H12N2O B010362 6-Methyl-5-propyl-4(1H)-pyrimidinone CAS No. 103980-68-3

6-Methyl-5-propyl-4(1H)-pyrimidinone

Cat. No. B010362
M. Wt: 152.19 g/mol
InChI Key: UAJIFHDSCLQUON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrimidinone derivatives often involves condensation reactions. A study describes the synthesis of novel 2-diethylamino-6-methyl-4(3H)-pyrimidinones via condensation of ethyl 2-alkylacetoacetates with N,N-diethylguanidine. This method showcases the versatility in synthesizing pyrimidinone derivatives by varying the alkyl group attached to the pyrimidinone nucleus, which could be adapted for the synthesis of "6-Methyl-5-propyl-4(1H)-pyrimidinone" (Craciun et al., 1998).

Molecular Structure Analysis

X-ray crystallography and quantum-chemical calculations have provided insights into the molecular structure of pyrimidinone derivatives. For instance, the structure of a similar compound, 2-diethylamino-6-methyl-5-n-propyl-4(3H)-pyrimidinone, was elucidated, revealing the existence of the lactam tautomer and strong resonance-assisted hydrogen bonds in the crystal structure (Craciun, Custelcean, & Mager, 1999).

Chemical Reactions and Properties

Pyrimidinones undergo various chemical reactions, including nitrosation, benzylation, and reactions with heterocumulenes, leading to novel pyrimidine derivatives. These reactions demonstrate the reactivity of the pyrimidinone ring and its potential for derivatization and functionalization (Glidewell, Low, Marchal, & Quesada, 2003).

Scientific Research Applications

Photokinetics and Photochemistry

6-Methyl-5-propyl-4(1H)-pyrimidinone, as a pyrimidinone derivative, has been studied for its photokinetics and photochemistry. Pyrimidinones are part of the (6-4) photolesions formed from two pyrimidine bases adjacent on a DNA strand. Research indicates the strong impact of the solvent on the photokinetics of 2(1H)-pyrimidinone derivatives, affecting their photophysical and photochemical properties. This impact is significant in the transformation of the (6-4) lesion into a Dewar valence isomer, with solvent affecting the S1 lifetime of 1MP significantly. Hydrogen abstraction from the solvent by the triplet state of 1MP may rationalize the varied quantum yields for the consumption of 1MP in different solvents (Ryseck et al., 2013).

Additionally, the triplet state of a minimal model for the (6-4) photolesion, 1-methyl-2(1H)-pyrimidinone, is reported to abstract hydrogen atoms from alcohols and carbohydrates, indicating its significant role in DNA photodamage and potential applications in understanding and mitigating DNA damage from UV exposure (Micheel et al., 2015).

Chemical Synthesis and Binding

The synthesis of pyrimidinone compounds and their binding with various agents is another area of significant research. For instance, novel V(IV)O-pyrimidinone complexes were synthesized, and their solution speciation and human serum protein binding were studied. These complexes, involving pyrimidinones like mhcpe and dbcpe, form stable complexes with V(IV)O(2+) in specific pH ranges, and their interaction with human plasma proteins like transferrin and albumin is crucial for understanding their biological and pharmacological behavior (Gonçalves et al., 2013).

Medicinal Chemistry and Biological Activity

Pyrimidinones, including derivatives of 6-Methyl-5-propyl-4(1H)-pyrimidinone, have a unique place in medicinal chemistry due to their role in biological processes. These compounds are involved in various biological functions at the cellular level, leading to the design and synthesis of a variety of derivatives with potential analgesic and anti-inflammatory activities. The nature of the substituent on the pyrimidinone ring plays a major role in these activities, with certain substitutions exhibiting potent anti-inflammatory and analgesic activities, highlighting the compound's significance in drug discovery and development (Muralidharan et al., 2019).

Safety And Hazards

  • Health Hazards : Limited acute toxicity data is available. The lethal dose (LD50) for rodents (mice) via intraperitoneal exposure is 276 mg/kg .
  • Safety Precautions : Handle with care. Use appropriate personal protective equipment (dust mask, eyeshields, gloves) when working with this compound .

properties

IUPAC Name

4-methyl-5-propyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c1-3-4-7-6(2)9-5-10-8(7)11/h5H,3-4H2,1-2H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAJIFHDSCLQUON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=CNC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00146199
Record name 4-Pyrimidinol, 6-methyl-5-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-5-propyl-4(1H)-pyrimidinone

CAS RN

103980-68-3
Record name 4-Pyrimidinol, 6-methyl-5-propyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Pyrimidinol, 6-methyl-5-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00146199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Methyl-5-propyl-3H-pyrimidin-4-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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